6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their structural resemblance to purine bases, which makes them significant in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in tetrahydrofuran (THF) at room temperature. The mixture is then poured into water and extracted with ethyl acetate (EtOAc). The extract is dried with sodium sulfate, and the solvent is removed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for xanthine oxidase.
Medicine: Investigated for its anti-tumor properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like xanthine oxidase by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to various biochemical effects, including reduced uric acid production and potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the methoxy group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.
Properties
Molecular Formula |
C6H5ClN4O |
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Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11) |
InChI Key |
GHVCSFIVQOLHQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=NC(=NC=C21)Cl |
Origin of Product |
United States |
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